molecular formula C17H15FN2O2 B13074256 (E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

Cat. No.: B13074256
M. Wt: 298.31 g/mol
InChI Key: NYXNXKUAKCHDAA-QHXWHFCESA-N
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Description

(2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a chemical compound that features a fluorophenyl group and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone under specific conditions. One common method involves the use of a condensation reaction where the amine group of 4-fluoroaniline reacts with the carbonyl group of the aldehyde or ketone to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

(2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
  • (2Z)-2-{[(4-bromophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Uniqueness

The presence of the fluorophenyl group in (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide imparts unique properties, such as increased stability and potential biological activity, compared to its chloro- and bromo-analogues. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C17H15FN2O2/c1-12(21)16(11-19-14-9-7-13(18)8-10-14)17(22)20-15-5-3-2-4-6-15/h2-11,21H,1H3,(H,20,22)/b16-12+,19-11?

InChI Key

NYXNXKUAKCHDAA-QHXWHFCESA-N

Isomeric SMILES

C/C(=C(/C=NC1=CC=C(C=C1)F)\C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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